molecular formula C18H20N2O3S B5779071 N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide

Cat. No.: B5779071
M. Wt: 344.4 g/mol
InChI Key: JANDEQYYALOLBM-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide is a complex organic compound with a molecular formula of C18H20N2O3S This compound is characterized by the presence of a benzamide core substituted with dimethoxyphenyl and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide typically involves the reaction of 3,4-dimethoxyaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: The major products include sulfoxides and sulfones.

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used, but typically include substituted benzamides.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide
  • N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(3,4-dimethoxyphenyl)carbamothioyl]-3,4-dimethoxybenzamide

Uniqueness

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide is unique due to the presence of both dimethoxyphenyl and dimethylbenzamide groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-6-5-7-14(12(11)2)17(21)20-18(24)19-13-8-9-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANDEQYYALOLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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